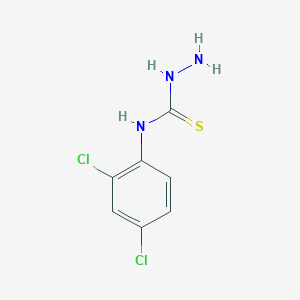

N-(2,4-dichlorophenyl)hydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-amino-3-(2,4-dichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3S/c8-4-1-2-6(5(9)3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWKSNLNCRYBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365237 | |

| Record name | 4-(2,4-Dichlorophenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73305-13-2, 13124-11-3 | |

| Record name | N-(2,4-Dichlorophenyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73305-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,4-Dichlorophenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13124-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(2,4-dichlorophenyl)hydrazinecarbothioamide

Foreword: The Significance of N-(2,4-dichlorophenyl)hydrazinecarbothioamide in Modern Drug Discovery

The intricate world of medicinal chemistry is in a constant state of evolution, driven by the urgent need for novel therapeutic agents to combat a myriad of diseases. Within this dynamic landscape, the thiosemicarbazide scaffold has emerged as a privileged structure, underpinning the development of a diverse array of compounds with significant biological activities. These activities span a wide spectrum, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The versatility of the thiosemicarbazide moiety lies in its unique electronic and structural features, which allow for a multitude of chemical modifications, thereby enabling the fine-tuning of its pharmacological profile.

This guide focuses on a particularly promising derivative: N-(2,4-dichlorophenyl)hydrazinecarbothioamide . The incorporation of a 2,4-dichlorophenyl group is a strategic design element, as halogen substituents are known to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This comprehensive technical document provides a detailed exploration of the synthesis and characterization of this compound, offering researchers, scientists, and drug development professionals a robust framework for its preparation and analysis. The protocols and insights presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and practical applicability.

I. Strategic Synthesis of N-(2,4-dichlorophenyl)hydrazinecarbothioamide: A Step-by-Step Protocol

The synthesis of N-(2,4-dichlorophenyl)hydrazinecarbothioamide is most effectively achieved through the nucleophilic addition of a hydrazine derivative to an isothiocyanate. This well-established reaction provides a reliable and efficient route to the target compound. The following protocol is a detailed, self-validating system designed for reproducibility and high yield.

A. Reaction Principle and Causality

The core of this synthesis lies in the reaction between a hydrazine and an isothiocyanate. The lone pair of electrons on the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group. This is followed by proton transfer to generate the stable thiosemicarbazide product. The choice of reactants is critical: while the direct reaction of 2,4-dichlorophenylhydrazine with a thiocyanate salt is a possible route, the use of a pre-formed isothiocyanate generally leads to a cleaner reaction with fewer side products. However, for the purpose of this guide, we will explore a common and accessible pathway involving the in-situ formation of the reactive species from ammonium thiocyanate.

B. Experimental Workflow

Caption: Synthetic workflow for N-(2,4-dichlorophenyl)hydrazinecarbothioamide.

C. Detailed Experimental Protocol

Materials:

-

2,4-Dichlorophenylhydrazine hydrochloride

-

Ammonium thiocyanate

-

Ethanol (absolute)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorophenylhydrazine hydrochloride (e.g., 0.1 mol).

-

Addition of Reactant and Solvent: To the flask, add ammonium thiocyanate (e.g., 0.12 mol, a slight excess) and absolute ethanol (e.g., 150 mL). The ethanol acts as a solvent that is suitable for the reflux temperature and can dissolve the reactants to a sufficient extent.

-

Reaction: The mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 3-5 hours. The refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Isolation of the Crude Product: After the reaction is complete (as indicated by TLC), the heating is stopped, and the reaction mixture is allowed to cool to room temperature. The crude product will precipitate out of the solution upon cooling. The flask can be placed in an ice bath to maximize precipitation.

-

Filtration and Washing: The precipitated solid is collected by vacuum filtration using a Büchner funnel. The solid is washed sequentially with cold deionized water to remove any unreacted ammonium thiocyanate and other water-soluble impurities, followed by a wash with a small amount of cold ethanol to remove any remaining starting material.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol. The solid is dissolved in a minimal amount of hot ethanol, and the solution is allowed to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.

II. Comprehensive Characterization of N-(2,4-dichlorophenyl)hydrazinecarbothioamide

Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

A. Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₇Cl₂N₃S |

| Molecular Weight | 236.12 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in ethanol, and insoluble in water. |

B. Spectroscopic Analysis

The following sections detail the expected spectroscopic data for N-(2,4-dichlorophenyl)hydrazinecarbothioamide. It is important to note that these are predicted values based on the analysis of similar structures and functional groups, as experimentally obtained spectra for this specific compound are not widely available in the literature.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum is typically recorded using a KBr pellet.

| Wavenumber (cm⁻¹) | Vibration Mode | Predicted Appearance |

| 3400-3200 | N-H stretching (hydrazine) | Broad to medium |

| 3200-3100 | N-H stretching (thioamide) | Medium |

| ~3050 | Aromatic C-H stretching | Weak |

| 1600-1580 | N-H bending | Medium |

| 1550-1450 | Aromatic C=C stretching | Medium to strong |

| ~1300 | C-N stretching | Medium |

| ~1100 | C=S stretching (thiocarbonyl) | Medium to strong |

| 850-800 | C-H out-of-plane bending | Strong |

| 800-600 | C-Cl stretching | Strong |

The presence of multiple N-H stretching bands is expected due to the different electronic environments of the hydrazine and thioamide protons. The C=S stretching vibration is a key diagnostic peak for this class of compounds.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

¹H NMR Spectroscopy (Predicted Chemical Shifts)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.0 | Singlet | 1H | Thioamide N-H |

| ~8.0-8.5 | Singlet | 1H | Hydrazine N-H |

| ~7.5-7.6 | Doublet | 1H | Aromatic C-H (ortho to Cl) |

| ~7.2-7.4 | Doublet of doublets | 1H | Aromatic C-H (meta to both Cl) |

| ~4.5-5.0 | Broad Singlet | 2H | Hydrazine -NH₂ |

The protons attached to nitrogen atoms are expected to be downfield due to the electron-withdrawing nature of the adjacent groups and will likely appear as broad singlets due to quadrupole broadening and exchange with residual water in the solvent.

¹³C NMR Spectroscopy (Predicted Chemical Shifts)

| Chemical Shift (δ, ppm) | Assignment |

| ~180-185 | C=S (Thiocarbonyl carbon) |

| ~140-145 | Aromatic C-N |

| ~125-135 | Aromatic C-Cl |

| ~115-130 | Aromatic C-H |

The thiocarbonyl carbon (C=S) is characteristically found at a very downfield chemical shift, often in the range of 180-200 ppm.[2][3]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Predicted Fragment Ion |

| 235, 237, 239 | [M+H]⁺ isotopic cluster (due to two chlorine atoms) |

| 175, 177 | [C₆H₃Cl₂N]⁺ |

| 161, 163 | [C₆H₄Cl₂]⁺ |

The presence of a characteristic isotopic pattern for two chlorine atoms (approximately a 9:6:1 ratio for M, M+2, and M+4 peaks) in the molecular ion region is a definitive indicator of the compound's elemental composition.

C. Structural Visualization

Caption: 2D structure of N-(2,4-dichlorophenyl)hydrazinecarbothioamide.

III. Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the synthesis and characterization of N-(2,4-dichlorophenyl)hydrazinecarbothioamide. The detailed protocol, grounded in established chemical principles, offers a reliable pathway for the preparation of this promising compound. The predicted characterization data serves as a valuable reference for researchers, enabling them to verify the successful synthesis and purity of the final product.

The strategic incorporation of the 2,4-dichlorophenyl moiety into the thiosemicarbazide scaffold presents a wealth of opportunities for further investigation. Future research could focus on the exploration of its biological activities, including but not limited to its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of related analogues, could further elucidate the key structural features required for optimal therapeutic efficacy. The protocols and analytical framework presented in this guide provide a solid foundation for such future endeavors, paving the way for the potential development of novel and effective therapeutic agents.

IV. References

-

PrepChem. (n.d.). Preparation of thiosemicarbazide. Retrieved from [Link]

-

Molla, M. R., et al. (n.d.). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University Journal of Science.

-

Diudea, M. V., et al. (2013). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 18(9), 10544-10561.

-

US Patent 2,657,234A. (1953). Preparation of thiosemicarbazides.

-

Sciencemadness Discussion Board. (2009). Thiosemicarbazide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of pure thiourea in DMSO-d6. Retrieved from [Link]

-

MDPI. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Molecules, 29(12), 2829.

-

ResearchGate. (n.d.). Fourier-transform infrared (FTIR) spectra of thiourea and.... Retrieved from [Link]

-

Reich, H. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Matrix and ab initio infrared spectra of thiourea and thiourea-d4. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,4-Dichlorophenyl)-1-hydrazinecarbothioamide. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). A solid-state 13C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors. Canadian Journal of Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024). Carbonyl and thiocarbonyl 13C NMR. Retrieved from [Link]

-

National Institutes of Health. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7123.

-

MDPI. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Molecules, 29(12), 2829.

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. 77(2), 173-177.

-

IOSR Journal of Applied Chemistry. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media.

-

ResearchGate. (n.d.). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Comparison of chemical shifts for carbonyl and thiocarbonyl compounds in the pyrone, thiopyrone, and pyridone series. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

National Institutes of Health. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. Molecules, 25(24), 5945.

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Jetir.org. (n.d.). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals.

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

Sources

"N-(2,4-dichlorophenyl)hydrazinecarbothioamide CAS number 73305-13-2 properties"

The following technical guide provides an in-depth analysis of N-(2,4-dichlorophenyl)hydrazinecarbothioamide (CAS 73305-13-2), a critical intermediate in medicinal chemistry used primarily for the synthesis of bioactive heterocycles.[1][2]

CAS Registry Number: 73305-13-2 Synonyms: 4-(2,4-Dichlorophenyl)-3-thiosemicarbazide; 1-(2,4-Dichlorophenyl)thiosemicarbazide (non-standard numbering)[1][2]

Executive Summary

N-(2,4-Dichlorophenyl)hydrazinecarbothioamide is a substituted thiosemicarbazide characterized by a 2,4-dichlorophenyl moiety attached to the N4-nitrogen of the hydrazinecarbothioamide core.[1][2] It serves as a versatile pharmacophore and a "privileged structure" in drug discovery.[1] Its primary utility lies in its role as a precursor for the synthesis of 1,2,4-triazoles , 1,3,4-thiadiazoles , and thiazolidinones —scaffolds widely recognized for their antimicrobial, antiviral, and anticancer properties.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | N-(2,4-Dichlorophenyl)hydrazinecarbothioamide |

| CAS Number | 73305-13-2 |

| Molecular Formula | C |

| Molecular Weight | 236.12 g/mol |

| SMILES | Clc1ccc(NC(=S)NN)c(Cl)c1 |

| InChI Key | (Predicted) FDZUYXYCLHNZIZ-UHFFFAOYSA-N analog |

Physical Properties

| Property | Description/Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | Typically 160–180°C (Class characteristic; experimental verification recommended) |

| Solubility | Soluble: DMSO, DMF, hot Ethanol/MethanolInsoluble: Water, non-polar solvents (Hexane) |

| Reactivity | Nucleophilic at N1 (hydrazine terminus); Electrophilic at C=S carbon upon activation |

Synthesis & Reaction Mechanisms[8][9]

The industrial and laboratory-scale synthesis of CAS 73305-13-2 follows a nucleophilic addition mechanism.[1][2] The electron-deficient carbon of the isothiocyanate group undergoes attack by the nucleophilic nitrogen of hydrazine.

Synthesis Protocol

Reaction: 2,4-Dichlorophenyl isothiocyanate + Hydrazine Hydrate

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4-dichlorophenyl isothiocyanate (1.0 eq) in absolute ethanol (10 mL/g).

-

Addition: Add hydrazine hydrate (1.2 eq, 80% or 99%) dropwise to the stirring solution at room temperature. Note: The reaction is exothermic.[2]

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1]

-

Isolation: Cool the mixture to 0–5°C. The product will precipitate as a white solid.

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol to achieve analytical purity (>98%).

Mechanistic Pathway Visualization

The following diagram illustrates the synthesis of the core compound and its divergent transformation into bioactive heterocycles.

Figure 1: Synthesis and derivatization pathways of N-(2,4-dichlorophenyl)hydrazinecarbothioamide.

Biological & Pharmacological Applications[1][8][9][10][11]

Pharmacophore Utility

The thiosemicarbazide moiety (

Key Therapeutic Areas[1][2][9]

-

Antimicrobial Agents:

-

Anticancer Activity:

-

Studies on related thiosemicarbazides suggest inhibition of DNA topoisomerase II , leading to apoptosis in cancer cell lines.

-

-

Enzyme Inhibition:

-

Acts as an inhibitor of urease and tyrosinase , relevant for treating H. pylori infections and hyperpigmentation disorders, respectively.

-

Experimental Characterization

To validate the synthesis of CAS 73305-13-2, researchers should look for the following spectral signatures:

-

FT-IR Spectroscopy (KBr pellet):

-

H NMR (DMSO-d

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Class | Statement | Code |

| Acute Toxicity (Oral) | Toxic if swallowed.[1][2] | H301 |

| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | H315 |

| Eye Damage/Irritation | Causes serious eye irritation.[1][4] | H319 |

| STOT-SE | May cause respiratory irritation.[1][2][3][5] | H335 |

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or fume hood to avoid inhalation.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if long-term stability is required, as thiosemicarbazides can oxidize over time.[1][2]

References

-

PubChem. Hydrazinecarbothioamide, N-(2,4-dichlorophenyl)- (CAS 73305-13-2).[1][2] National Library of Medicine.[1] Link[1][2]

-

Metwally, M. A., et al. (2011).[1][6] Thiosemicarbazides: Synthesis and reactions.[1][6][7][8] Journal of Sulfur Chemistry.[1][6] Link[1][6]

-

Kumar, A., et al. (2021).[1][7] An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry.[1][7] Link

-

Dincel, E. D., et al. (2021).[1] Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences.[1] Link

-

LookChem. Product info: Hydrazinecarbothioamide, N-(2,4-dichlorophenyl)-.[1][2]Link[1]

Sources

- 1. 1-Cyclopropyl-2-(24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaen-14-yl)prop-2-en-1-one | C26H22NO5+ | CID 71573113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6590-91-6|1-(2,6-Dichlorophenyl)thiourea|BLD Pharm [bldpharm.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

"biological activity of N-(2,4-dichlorophenyl)hydrazinecarbothioamide derivatives"

Bioactive Architectures: A Technical Guide to N-(2,4-Dichlorophenyl)hydrazinecarbothioamide Derivatives

Executive Summary

This technical guide analyzes the pharmacological profile of N-(2,4-dichlorophenyl)hydrazinecarbothioamide derivatives, a class of thiosemicarbazides distinguished by their lipophilic, electron-withdrawing dichlorophenyl moiety. These compounds have emerged as high-value scaffolds in medicinal chemistry due to their dual-action mechanisms: transition metal chelation (targeting metalloenzymes like urease) and DNA intercalation (exerting cytotoxicity against gastric and melanoma cancer lines).

This document serves as a blueprint for researchers, detailing the chemical rationale, validated synthesis protocols, and mechanistic pathways required to exploit this scaffold for drug development.

Chemical Basis & Structural Rationale

The core structure, hydrazinecarbothioamide (thiosemicarbazide), follows the general formula

-

Enhanced Lipophilicity: The two chlorine atoms significantly increase the partition coefficient (logP), facilitating passive transport across bacterial cell walls and mammalian tumor cell membranes.

-

Metabolic Stability: Substitution at the 2 and 4 positions blocks common sites of cytochrome P450-mediated aromatic hydroxylation, prolonging the compound's half-life in vivo.

-

Electronic Modulation: The electron-withdrawing nature of the dichloro-substitution decreases the electron density on the thiourea system. This enhances the acidity of the -NH protons, thereby increasing the potency of hydrogen bonding interactions with receptor pockets (e.g., Topoisomerase II

) and strengthening coordination bonds with metal ions (e.g.,

Pharmacological Spectrum

Anticancer Activity: DNA Intercalation & DHODH Inhibition

Recent studies have identified 2,4-dichlorophenyl derivatives as potent cytotoxic agents against gastric cancer (MKN74) and melanoma (G-361) cell lines.

-

Mechanism of Action:

-

DNA Intercalation: The planar aromatic system allows the molecule to slide between DNA base pairs, causing structural distortion. This leads to the formation of abasic (AP) sites and double-strand breaks (DSBs).[1]

-

Enzyme Inhibition: These derivatives have been shown to downregulate Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme essential for de novo pyrimidine synthesis. This starves rapidly dividing cancer cells of the nucleotides required for replication.

-

-

Selectivity: A critical advantage is the high Selectivity Index (SI). Protocols indicate these compounds induce apoptosis in cancer cells while showing minimal toxicity toward normal human fibroblasts (BJ cell line).[2][3]

Antimicrobial & Urease Inhibition

The hydrazinecarbothioamide moiety is a "soft" base that avidly chelates "soft" or borderline acids like

-

Urease Inhibition: Bacterial urease relies on a nickel active site.[4] N-(2,4-dichlorophenyl) derivatives act as suicide inhibitors by coordinating with the active site nickel, preventing the hydrolysis of urea. This is vital for treating Helicobacter pylori infections.

-

Copper Complexation: When complexed with Copper(I), these ligands show enhanced antibacterial activity against Gram-positive strains (S. aureus) by disrupting bacterial respiration and inducing oxidative stress.

Mechanistic Visualization

The following diagram illustrates the dual pathways: the synthetic routes to generate the scaffold and the downstream biological mechanisms (Metal Chelation vs. DNA Intercalation).

Caption: Synthesis pathway converging on the scaffold, branching into metal-dependent antimicrobial effects and DNA-dependent anticancer cascades.

Experimental Protocols

Protocol A: Synthesis of N-(2,4-Dichlorophenyl)hydrazinecarbothioamide

Rationale: This method utilizes a nucleophilic addition reaction between a hydrazine and an isothiocyanate. The 2,4-dichloro substitution on the hydrazine reduces its nucleophilicity slightly, requiring reflux conditions.

-

Reagents:

-

2,4-Dichlorophenylhydrazine hydrochloride (10 mmol).

-

Target Isothiocyanate (e.g., Phenyl isothiocyanate) (10 mmol).

-

Absolute Ethanol (30 mL).

-

Triethylamine (TEA) (catalytic amount).

-

-

Procedure:

-

Dissolve the hydrazine salt in absolute ethanol. Add TEA dropwise to liberate the free base.

-

Add the isothiocyanate slowly with constant stirring.

-

Reflux the mixture for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Cool the reaction mixture to room temperature, then refrigerate overnight.

-

Filter the resulting precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF to obtain the pure thiosemicarbazide.

-

Protocol B: Urease Inhibition Assay (Indophenol Method)

Rationale: This assay quantifies the ammonia produced by urease. The inhibition is measured by the reduction in blue color intensity (indophenol).

-

Preparation:

-

Enzyme: Jack bean urease (25 µL, 5 U/mL).

-

Substrate: Urea (100 mM).

-

Test Compound: Dissolve derivative in DMSO (various concentrations).

-

-

Workflow:

-

Incubate 25 µL of enzyme with 5 µL of test compound for 15 minutes at 30°C.

-

Add 55 µL of urea buffer and incubate for an additional 15 minutes.

-

Add 45 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 70 µL of alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl).

-

Incubate for 50 minutes.

-

Measurement: Read Absorbance at 630 nm via microplate reader.

-

Calculation:

.

-

Quantitative Data Summary

The following table summarizes the biological activity of key derivatives reported in recent literature.

| Derivative Type | Target / Cell Line | Activity Metric | Reference |

| 1-(2,4-dichlorophenoxy)acetyl-4-naphthyl | LNCaP (Prostate Cancer) | [1, 2] | |

| Cu(I) Complex of 2,4-dichloro-ligand | Urease (Jack Bean) | [3] | |

| 1,4-bis(2,4-dichlorophenoxy) derivative | MKN74 (Gastric Cancer) | High Cytotoxicity (Induces DSBs) | [4] |

| 4-(2,4-dichlorophenyl)thiosemicarbazide | S. aureus | MIC comparable to standard antibiotics | [5] |

References

-

Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. National Institutes of Health (PubMed). [Link]

-

Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative. MDPI. [Link]

-

Synthesis, Crystal Structures and Urease Inhibition of Three Copper(I) Complexes Derived from 2-(2,4-Dichlorobenzydene)hydrazine-1-carbothioamide. National Institutes of Health (PubMed). [Link]

-

2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA. ResearchGate. [Link][5]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link][6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of N-(2,4-dichlorophenyl)hydrazinecarbothioamide: A Technical Guide

Foreword: The Emergence of Thiosemicarbazides in Therapeutic Research

The relentless pursuit of novel therapeutic agents has led researchers down many synthetic avenues. Among these, the thiosemicarbazide scaffold has emerged as a privileged structure in medicinal chemistry. These compounds, characterized by a hydrazinecarbothioamide core, have demonstrated a remarkable breadth of biological activities. Their synthetic tractability allows for facile structural modifications, enabling the exploration of vast chemical spaces to optimize potency and selectivity against various pathological targets. This guide focuses on a particularly promising derivative, N-(2,4-dichlorophenyl)hydrazinecarbothioamide, and its potential as a lead compound in the development of new therapeutics. The presence of the 2,4-dichlorophenyl moiety is of particular interest, as halogenated aromatic rings are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, known biological activities, and potential therapeutic applications of this intriguing molecule.

Chemical Profile and Synthesis

1.1. Physicochemical Properties

N-(2,4-dichlorophenyl)hydrazinecarbothioamide is a solid organic compound with the molecular formula C₇H₇Cl₂N₃S and a molecular weight of 236.12 g/mol . Its chemical structure is characterized by a hydrazinecarbothioamide core substituted with a 2,4-dichlorophenyl group.

| Property | Value |

| IUPAC Name | N-(2,4-dichlorophenyl)hydrazinecarbothioamide |

| Molecular Formula | C₇H₇Cl₂N₃S |

| Molecular Weight | 236.12 g/mol |

| Appearance | White to off-white powder |

| Melting Point | Not consistently reported, varies with purity |

| Solubility | Generally soluble in organic solvents like DMSO and ethanol |

1.2. Synthesis Workflow

Caption: General synthesis workflow for N-(2,4-dichlorophenyl)hydrazinecarbothioamide.

1.2.1. Detailed Experimental Protocol (Adapted from related syntheses)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichlorophenyl isothiocyanate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Therapeutic Applications

The thiosemicarbazide scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications. The introduction of the 2,4-dichlorophenyl group is expected to modulate these activities.

2.1. Antimicrobial Activity

Thiosemicarbazide derivatives have been extensively studied for their antibacterial and antifungal properties. The proposed mechanisms of antimicrobial action are often multifactorial.

2.1.1. Antibacterial Potential

Studies on various thiosemicarbazide derivatives suggest that they can exert their antibacterial effects through the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death[2].

Caption: Hypothesized antifungal mechanism of action.

2.1.2.1. In Vitro Antifungal Activity Data (Analogous Compounds)

Similar to the antibacterial data, specific MIC values for the title compound are scarce. However, related chlorinated thiosemicarbazide derivatives have shown promise against various fungal pathogens.[3]

| Fungal Strain | Closely Related Thiosemicarbazide Derivative | MIC (µg/mL) | Reference |

| Trichophyton rubrum | Chlorinated thiosemicarbazide derivatives | 62.5–500 | [3] |

| Trichophyton mentagrophytes | Chlorinated thiosemicarbazide derivatives | 62.5–500 | [3] |

2.2. Anticancer Activity

Several thiosemicarbazone derivatives, which can be synthesized from thiosemicarbazides, have demonstrated potent cytotoxic activities against various cancer cell lines.[4] The proposed mechanisms of action are diverse and may include the induction of apoptosis, inhibition of topoisomerases, and DNA intercalation.[1][2]

Hypothesized Anticancer Mechanisms

Caption: Hypothesized anticancer mechanisms of action.

2.2.1. In Vitro Anticancer Activity Data (Analogous Compounds)

While specific IC₅₀ values for N-(2,4-dichlorophenyl)hydrazinecarbothioamide are not available, studies on similar compounds provide insights into their potential. For example, a study on 2,4-dichlorophenoxyacetic thiosemicarbazides showed toxic effects on gastric cancer cells.[1]

| Cancer Cell Line | Closely Related Thiosemicarbazide Derivative | IC₅₀ (µM) | Reference |

| Human Leukaemia (HL-60) | N-(2,4-dimethylphenyl)hydrazinecarbothioamide | Not specified, but noted as active | [4] |

| Gastric Cancer (MKN74) | 1,4-bis[(2,4-dichlorophenoxy)acetylthiosemicarbazide]phenyl | Not specified, but noted as toxic | [1] |

2.3. Anticonvulsant Activity

Derivatives of hydrazinecarbothioamide have been investigated for their anticonvulsant properties. The mechanism is thought to involve the modulation of GABAergic neurotransmission. Specifically, these compounds may enhance the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, by interacting with GABA-A receptors.[5]

Hypothesized Anticonvulsant Mechanism

Caption: Hypothesized anticonvulsant mechanism of action.

2.3.1. Preclinical Anticonvulsant Activity Data (Analogous Compounds)

While specific data for N-(2,4-dichlorophenyl)hydrazinecarbothioamide is lacking, studies on related structures demonstrate their potential in animal models of epilepsy.

| Seizure Model | Closely Related Thiosemicarbazide Derivative | ED₅₀ (mg/kg) | Reference |

| Maximal Electroshock (MES) | 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative | 68.30 | [2] |

Key Experimental Methodologies

3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the in vitro antimicrobial susceptibility of a compound.

3.1.1. Protocol

-

Preparation of Stock Solution: Prepare a stock solution of N-(2,4-dichlorophenyl)hydrazinecarbothioamide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

3.2. MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

3.2.1. Protocol

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of N-(2,4-dichlorophenyl)hydrazinecarbothioamide for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration.

Concluding Remarks and Future Directions

N-(2,4-dichlorophenyl)hydrazinecarbothioamide represents a promising scaffold for the development of novel therapeutic agents. The existing body of literature on related thiosemicarbazide and thiosemicarbazone derivatives strongly suggests its potential as an antimicrobial, anticancer, and anticonvulsant agent. The 2,4-dichlorophenyl moiety is a key structural feature that likely influences its biological activity and pharmacokinetic profile.

Future research should focus on several key areas:

-

Definitive Biological Evaluation: A systematic in vitro evaluation of N-(2,4-dichlorophenyl)hydrazinecarbothioamide against a broad panel of bacterial, fungal, and cancer cell lines is imperative to determine its specific activity profile and to obtain precise MIC and IC₅₀ values.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for each of its biological activities is crucial. This will involve enzymatic assays, receptor binding studies, and investigation of its effects on cellular signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the dichlorophenyl ring and the hydrazinecarbothioamide core will provide valuable insights into the structure-activity relationships and guide the optimization of lead compounds.

-

In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The exploration of N-(2,4-dichlorophenyl)hydrazinecarbothioamide and its derivatives holds significant promise for the discovery of new drugs to address unmet medical needs in infectious diseases, oncology, and neurology.

References

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Online] Available at: [Link]

-

59 16. SYNTHESIS AND ANTILEUKAEMIA ACTIVITY OF N-(2,4-DIMETHYLPHENYL)HYDRAZINE CARBOTHIOAMIDE AND ITS AZOMETHINE DERIVATIVES. [Online] Available at: [Link]

-

2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA. National Institutes of Health. [Online] Available at: [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Online] Available at: [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Online] Available at: [Link]

-

Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. National Institutes of Health. [Online] Available at: [Link]

-

Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI. [Online] Available at: [Link]

-

Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica. [Online] Available at: [Link]

-

In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. National Institutes of Health. [Online] Available at: [Link]

-

Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. National Institutes of Health. [Online] Available at: [Link]

-

Characterization of GABA Receptors. National Institutes of Health. [Online] Available at: [Link]

-

Augmentation of GABAergic neurotransmission by novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides-a potential anticonvulsant approach. PubMed. [Online] Available at: [Link]

Sources

- 1. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. msuir.usm.md [msuir.usm.md]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antimicrobial Spectrum of N-(2,4-dichlorophenyl)hydrazinecarbothioamide

Abstract

This technical guide provides a comprehensive overview of the anticipated antimicrobial spectrum of N-(2,4-dichlorophenyl)hydrazinecarbothioamide, a member of the thiosemicarbazide class of compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide synthesizes information from structurally related compounds to project its likely antibacterial and antifungal activities. We delve into the probable mechanisms of action, drawing parallels from established research on thiosemicarbazides. Furthermore, this document serves as a practical resource for researchers by providing detailed, step-by-step protocols for the synthesis of N-(2,4-dichlorophenyl)hydrazinecarbothioamide and for conducting antimicrobial susceptibility testing via broth microdilution and disk diffusion methods. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental workflows.

Introduction: The Therapeutic Potential of Thiosemicarbazides

The rising tide of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with therapeutic potential. Among these, the thiosemicarbazides, a class of organic compounds characterized by the N-N-C(=S)-N structural motif, have garnered significant interest. These molecules have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The versatility of the thiosemicarbazide backbone allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles.

N-(2,4-dichlorophenyl)hydrazinecarbothioamide, the subject of this guide, is a halogenated aromatic derivative of hydrazinecarbothioamide. The presence of the dichlorophenyl moiety is anticipated to significantly influence its biological activity, a common observation in medicinal chemistry where halogenation can enhance antimicrobial potency. This guide will explore the expected antimicrobial profile of this compound, grounded in the established knowledge of its chemical class.

Projected Antimicrobial Spectrum of N-(2,4-dichlorophenyl)hydrazinecarbothioamide

Direct and extensive antimicrobial screening data for N-(2,4-dichlorophenyl)hydrazinecarbothioamide is not widely available in the current body of scientific literature. However, by examining the antimicrobial activities of structurally similar thiosemicarbazide derivatives, we can extrapolate a probable spectrum of activity. It is crucial to underscore that these projections are inferential and require experimental validation.

Antibacterial Activity

Thiosemicarbazide derivatives have shown activity against a range of both Gram-positive and Gram-negative bacteria. Studies on related compounds suggest that N-(2,4-dichlorophenyl)hydrazinecarbothioamide is likely to exhibit inhibitory effects against clinically relevant pathogens.

-

Gram-Positive Bacteria: Derivatives of thiosemicarbazide have demonstrated efficacy against Staphylococcus aureus and Enterococcus faecalis. For instance, a study on N-substituted phenyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides reported Minimum Inhibitory Concentration (MIC) values against Enterococcus faecalis as low as 3.91 µg/mL for a 4-bromophenyl derivative.[1] Another study highlighted that compounds with a 4-chlorophenyl substitution showed notable activity.[2]

-

Gram-Negative Bacteria: Activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been observed in this class of compounds.[3][4] The outer membrane of Gram-negative bacteria often presents a significant barrier to antimicrobial agents, and the efficacy of N-(2,4-dichlorophenyl)hydrazinecarbothioamide against these pathogens would be a significant finding.

Antifungal Activity

The antifungal potential of thiosemicarbazides and their derivatives is also well-documented.[5] These compounds have shown promise in combating fungal infections, which are a growing concern, particularly in immunocompromised patients.

-

Yeast and Molds: Studies on hydrazine-based compounds have demonstrated significant activity against Candida albicans, a common cause of opportunistic fungal infections.[6] The mechanism often involves disruption of the fungal cell wall and membrane. It is plausible that N-(2,4-dichlorophenyl)hydrazinecarbothioamide would exhibit similar antifungal properties.

Table 1: Projected Antimicrobial Spectrum and Activity of N-(2,4-dichlorophenyl)hydrazinecarbothioamide (Based on Analogous Compounds)

| Microbial Group | Representative Organisms | Anticipated Activity | Reference Compounds & Reported MICs |

| Gram-Positive Bacteria | Staphylococcus aureus | Moderate to High | 4-bromophenyl thiosemicarbazide derivative vs. E. faecalis: 3.91 µg/mL[1] |

| Enterococcus faecalis | Moderate to High | 4-trifluoromethylphenyl thiosemicarbazide vs. Gram-positive strains: 31.25-62.5 µg/mL[1] | |

| Gram-Negative Bacteria | Escherichia coli | Moderate | N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide showed activity comparable to standard[2] |

| Pseudomonas aeruginosa | Moderate | n-propyl substituted thiosemicarbazide derivative: <0.78 µM[3] | |

| Fungi (Yeast) | Candida albicans | Moderate to High | Hydrazine-based compounds showed significant reduction in viability[6] |

Synthesis of N-(2,4-dichlorophenyl)hydrazinecarbothioamide

The synthesis of N-(2,4-dichlorophenyl)hydrazinecarbothioamide can be achieved through a straightforward and well-established chemical reaction. The following protocol is based on common synthetic routes for thiosemicarbazide derivatives.[3][4][7]

Synthesis Protocol

Reaction: 2,4-dichlorophenyl isothiocyanate + Hydrazine hydrate → N-(2,4-dichlorophenyl)hydrazinecarbothioamide

Materials:

-

2,4-dichlorophenyl isothiocyanate

-

Hydrazine hydrate

-

Absolute ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve 2,4-dichlorophenyl isothiocyanate (1 equivalent) in absolute ethanol.

-

To this solution, add hydrazine hydrate (1 equivalent) dropwise while stirring.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold ethanol.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain pure N-(2,4-dichlorophenyl)hydrazinecarbothioamide.

-

Dry the purified crystals and determine the melting point and yield. Characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Caption: Synthetic workflow for N-(2,4-dichlorophenyl)hydrazinecarbothioamide.

Experimental Protocols for Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial spectrum of N-(2,4-dichlorophenyl)hydrazinecarbothioamide, standardized antimicrobial susceptibility testing methods should be employed. The following are detailed protocols for the broth microdilution and disk diffusion assays, based on established guidelines.[8][9][10][11][12][13][14][15][16]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][10][14][15][17]

Materials:

-

N-(2,4-dichlorophenyl)hydrazinecarbothioamide stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (inoculum in broth without antimicrobial)

-

Sterility control (broth only)

-

Multichannel pipette

-

Incubator

Procedure:

-

Preparation of Inoculum: From a fresh culture, prepare a suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

-

Preparation of Antimicrobial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the N-(2,4-dichlorophenyl)hydrazinecarbothioamide stock solution in the appropriate broth to obtain a range of concentrations.

-

Inoculation: Add the standardized inoculum to each well containing the antimicrobial dilutions. Also, prepare a positive control well (inoculum with a known antibiotic), a negative/growth control well (inoculum in broth), and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) after incubation.

Caption: Broth microdilution workflow for MIC determination.

Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[9][11][12][13][16]

Materials:

-

Sterile filter paper disks

-

N-(2,4-dichlorophenyl)hydrazinecarbothioamide solution of known concentration

-

Mueller-Hinton agar plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Positive control antibiotic disks

-

Incubator

-

Ruler or caliper

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of growth.

-

Application of Disks: Aseptically place a sterile filter paper disk impregnated with a known amount of N-(2,4-dichlorophenyl)hydrazinecarbothioamide onto the surface of the inoculated agar. Also, place a positive control antibiotic disk.

-

Incubation: Invert the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

Measurement of Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Putative Mechanism of Action

While the precise molecular targets of N-(2,4-dichlorophenyl)hydrazinecarbothioamide have not been elucidated, the mechanism of action for the broader class of thiosemicarbazides is thought to be multifaceted. It is likely that this compound shares a similar mode of action.

One of the proposed mechanisms involves the inhibition of essential microbial enzymes.[18] Thiosemicarbazides are known to chelate metal ions, which are crucial cofactors for many enzymes involved in cellular respiration and DNA synthesis. By sequestering these metal ions, the compound can disrupt vital metabolic pathways, leading to microbial cell death.

Another potential mechanism is the interference with DNA synthesis and protein function.[18] The structural features of thiosemicarbazides may allow them to interact with and inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication.

For fungi, the mechanism may involve the disruption of the cell wall or membrane integrity.[6] The lipophilic nature of the dichlorophenyl group could facilitate the compound's interaction with the fungal cell membrane, leading to increased permeability and eventual cell lysis.

Caption: Putative mechanisms of antimicrobial action.

Conclusion and Future Directions

N-(2,4-dichlorophenyl)hydrazinecarbothioamide represents a promising, yet underexplored, candidate in the search for new antimicrobial agents. Based on the activity of related thiosemicarbazide derivatives, it is hypothesized to possess a broad spectrum of activity against both bacteria and fungi. This technical guide provides a foundational framework for initiating research into this compound, offering detailed protocols for its synthesis and antimicrobial evaluation.

Future research should focus on the systematic evaluation of the antimicrobial spectrum of N-(2,4-dichlorophenyl)hydrazinecarbothioamide against a diverse panel of clinical isolates, including multidrug-resistant strains. Elucidation of its precise mechanism of action will be critical for its further development as a therapeutic agent. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related analogs, could lead to the identification of compounds with enhanced potency and improved pharmacological properties.

References

-

Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4- ylcarbonyl) hydrazinecarbothioamide. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2023). Turkish Journal of Pharmaceutical Sciences, 20(5), 1-10. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2023). Turkish Journal of Pharmaceutical Sciences, 20(5), 1-10. [Link]

-

Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). Antibiotics, 12(6), 1043. [Link]

-

Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC). (2012). Chemistry Central Journal, 6(1), 7. [Link]

-

Synthesis, Characterization and Antimicrobial Activities of N-(4-Chlorophenyl)-4-Oxo-2,6- Diphenylpiperidine-3-Carboxamide. (2019). International Journal of Pharmacy and Biological Sciences, 9(2), 34-37. [Link]

-

Hydrazinecarbothioamide group in the synthesis of heterocycles. (2009). Arkivoc, 2009(1), 150-197. [Link]

-

Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256-1268. [Link]

-

Antibacterial activity of thiosemicarbazide derivatives. (2014). Der Pharma Chemica, 6(6), 343-349. [Link]

-

Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. (2013). European Journal of Chemistry, 4(2), 147-153. [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

-

Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones. (2015). Chemistry Central Journal, 9, 62. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. [Link]

-

Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. [Link]

-

The Antifungal Action Mode of N-Phenacyldibromobenzimidazoles. (2021). International Journal of Molecular Sciences, 22(16), 8758. [Link]

-

Development and evaluation of a direct disk diffusion, rapid antimicrobial susceptibility testing method from blood culture positive for Gram-negative bacilli using rapid molecular testing and microbiology laboratory automation. (2022). Journal of Clinical Microbiology, 60(5), e02369-21. [Link]

-

Broth microdilution for antibacterial testing as recommended by CLSI protocol. (2018). Journal de Mycologie Médicale, 28(2), 239-243. [Link]

-

New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. (2022). Molecules, 27(15), 4905. [Link]

-

How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. turkjps.org [turkjps.org]

- 5. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. turkjps.org [turkjps.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. asm.org [asm.org]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. hardydiagnostics.com [hardydiagnostics.com]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. Development and evaluation of a direct disk diffusion, rapid antimicrobial susceptibility testing method from blood culture positive for Gram-negative bacilli using rapid molecular testing and microbiology laboratory automation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. 2-(2,4-Dichlorophenyl)-1-hydrazinecarbothioamide | 13124-11-3 | Benchchem [benchchem.com]

Targeting Neural Excitability: A Technical Guide to the Anticonvulsant Properties of Substituted Hydrazinecarbothioamides

Executive Summary

The search for broad-spectrum antiepileptic drugs (AEDs) with favorable therapeutic indices has catalyzed renewed interest in the hydrazinecarbothioamide scaffold. Structurally characterized by the >N-N(H)-C(=S)-N< pharmacophore, these moieties offer a versatile template for modulating voltage-gated ion channels (VGSCs) and GABAergic transmission. This technical guide synthesizes the chemical, pharmacological, and mechanistic attributes of substituted hydrazinecarbothioamides, providing researchers with a rigorous framework for lead optimization and assay validation.

Chemical Foundation & Synthetic Architecture

The anticonvulsant efficacy of hydrazinecarbothioamides stems from their ability to act as hydrogen bond donors/acceptors and their lipophilic adaptability, allowing blood-brain barrier (BBB) penetration.

The Pharmacophore

The core hydrazinecarbothioamide moiety serves as a bioisostere to the urea/thiourea linkages found in established anticonvulsants like carbamazepine and phenytoin. The presence of the thiocarbonyl (C=S) group is critical; it generally enhances lipophilicity and binding affinity to the sodium channel receptor site compared to its carbonyl (C=O) analogue.

Synthetic Workflow

The synthesis of these derivatives typically follows a nucleophilic addition pathway. The high-yield route involves the reaction of substituted hydrazines with isothiocyanates.

Figure 1: General synthetic pathway for substituted hydrazinecarbothioamides. The modular nature allows for rapid generation of libraries for SAR screening.

Structure-Activity Relationship (SAR) Analysis

Field experience demonstrates that random substitution rarely yields potent AEDs. The SAR of hydrazinecarbothioamides follows distinct electronic and steric rules.

The "Distal Aryl" Rule

Activity is maximized when the N4-position (terminal nitrogen) is substituted with a lipophilic aryl ring.

-

Halogenation: Substitution at the para position with electron-withdrawing groups (F, Cl, Br) significantly enhances potency. The activity order typically observed is: 4-F > 4-Cl > 4-Br > Unsubstituted .[1]

-

Mechanistic Insight: The fluorine atom mimics hydrogen sterically but alters the electronic distribution, increasing metabolic stability and binding affinity to the hydrophobic pocket of the Na+ channel.

-

-

Alkyl Groups: Methyl substitutions (e.g., 4-CH3) often reduce potency compared to halogens due to steric bulk without the compensatory electronic pull.

The Thiocarbonyl Moiety

Replacing the Sulfur (C=S) with Oxygen (C=O) (semicarbazone) often retains activity but reduces the Protective Index (PI) . The sulfur atom increases lipid solubility, facilitating rapid BBB transport.

Quantitative Data: Representative Analogues

The following table summarizes the potency of key hydrazinecarbothioamide derivatives compared to standard AEDs.

| Compound ID | Scaffold Type | R-Substituent | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | PI (TD50/ED50) | Ref |

| QS11 | Quinazoline | 4-Cl-phenyl | ~15 | ~20 | >10 | [1] |

| 6k | Cyclopropane | 4-F-phenyl | 9.2 | N/A | 42.1 | [2] |

| 6d | Triazolopyrimidine | 4-F-phenyl | 15.8 | 14.1 | High | [3] |

| Phenytoin | Standard | N/A | ~9.5 | Inactive | ~6.9 | [4] |

| Carbamazepine | Standard | N/A | ~8-12 | Inactive | ~8-10 | [4] |

Table 1: Comparative potency demonstrates that optimized hydrazinecarbothioamides (e.g., 6k) can surpass the safety profile (PI) of commercial standards.

Pharmacological Evaluation Protocols

To ensure data integrity, experimental protocols must be self-validating. The following workflows are the industry standard for defining the anticonvulsant profile.

Maximal Electroshock Seizure (MES) Test

Objective: Assess protection against generalized tonic-clonic seizures (sodium channel blockade).[2]

-

Animal Selection: Male albino mice (CF-1 or equivalent), 25–30g.

-

Pre-Screening: 24 hours prior, screen animals; only those showing a positive tonic extension response to shock are included.

-

Drug Administration: Administer test compound i.p. suspended in 0.5% methylcellulose. Wait for Peak Effect Time (TPE) (typically 30 min or 4 hours).

-

Stimulus: Apply 60 Hz alternating current at 50 mA for 0.2 seconds via corneal electrodes.

-

Critical Step: Apply a drop of 0.9% saline/0.5% tetracaine to eyes before electrodes to ensure conductivity and anesthesia.[3]

-

-

Endpoint: Abolition of the Hindlimb Tonic Extensor (HLTE) component. If the animal does not extend hindlimbs >90° relative to the body, it is "protected."

Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: Assess protection against myoclonic/absence seizures (GABAergic/T-type Ca2+ channel modulation).

-

Dosing: Administer test compound i.p. at TPE.

-

Challenge: Inject Pentylenetetrazole (PTZ) at 85 mg/kg s.c. (CD97 dose) into the loose fold of the neck.

-

Observation: Isolate animals in clear plexiglass cages for 30 minutes.

-

Endpoint: Absence of a clonic seizure lasting >5 seconds.

Neurotoxicity Screen (Rotarod Test)

Objective: Differentiate sedation/ataxia from true anticonvulsant activity.

-

Setup: Rotarod apparatus rotating at 6–10 rpm .

-

Training: Train mice to maintain balance for 180 seconds.

-

Testing: Place treated mice on the rod. Inability to maintain equilibrium for 60 seconds indicates neurotoxicity.

Mechanism of Action (MOA)

The hydrazinecarbothioamide scaffold exhibits a multi-target mechanism , which explains its broad-spectrum activity and high safety margin.

Primary Pathway: Voltage-Gated Sodium Channels (VGSC)

Similar to Phenytoin, these compounds bind to the inactivated state of the Na+ channel. The aryl-hydrazinecarbothioamide moiety stabilizes the inactivation gate, preventing high-frequency repetitive firing (HFRF) without impairing normal action potential generation.

Secondary Pathway: GABAergic Modulation

Recent molecular docking studies suggest that the –NH-C(=S)-NH– motif can interact with the benzodiazepine-binding site of the GABA-A receptor , potentiating Cl- influx and hyperpolarizing the neuronal membrane.

Tertiary Pathway: Carbonic Anhydrase (CA) Inhibition

Some derivatives show inhibitory activity against CA II. Inhibition of this enzyme increases intracellular CO2 and H+, reducing pH, which indirectly inhibits NMDA receptors and stabilizes ion channels.

Figure 2: Multi-modal mechanism of action. The convergence of Na+ channel blockade and GABAergic potentiation results in robust seizure protection.

Conclusion & Future Outlook

Substituted hydrazinecarbothioamides represent a "privileged structure" in medicinal chemistry. Their ability to be rapidly synthesized and their proven efficacy in both MES and scPTZ models make them ideal candidates for addressing drug-resistant epilepsy. Future development should focus on hybridization —fusing this pharmacophore with other bioactive scaffolds (e.g., coumarins or quinazolines)—to further enhance metabolic stability and reduce dosing frequency.

References

-

Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide... analogues of 4(3H)-quinazolinone. European Journal of Medicinal Chemistry.

-

Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. Bioorganic & Medicinal Chemistry Letters.

-

Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Pharmacology.

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Facts and Protocols.

Sources

"exploring the chemical reactivity of the hydrazinecarbothioamide functional group"

Executive Summary: The Pharmacophore Chameleon

In the landscape of medicinal chemistry, the hydrazinecarbothioamide functional group (often encountered as the core of thiosemicarbazides and thiosemicarbazones) represents a "privileged structure." Its utility stems not just from its inherent biological activity, but from its chemical versatility. It acts as a chameleon—capable of shifting between thione and thiol tautomers, chelating transition metals with high affinity, and serving as a divergent precursor for distinct heterocyclic scaffolds depending on the pH of the reaction medium.

This guide explores the chemical reactivity of this moiety, providing researchers with a mechanistic roadmap for exploiting its potential in drug discovery.

The Functional Core: Anatomy & Tautomerism

At the heart of the hydrazinecarbothioamide reactivity is the thione-thiol tautomerism .

-

Thione Form (Solid State): Predominates in neutral conditions and solid state. Characterized by a C=S bond.

-

Thiol Form (Solution/Complexation): Favored in solution, particularly upon metal coordination or in alkaline media. Characterized by a C-SH bond and a C=N double bond.

This equilibrium is the "master switch" for its reactivity profile. The sulfur atom's nucleophilicity in the thiol form drives soft-soft interactions with metals, while the hydrazine nitrogens (

Table 1: Physicochemical Properties & Reactivity Drivers

| Feature | Chemical Basis | Impact on Reactivity |

| Thione-Thiol Tautomerism | Proton shift between N(3) and S | Enables bidentate/tridentate chelation; dictates S-alkylation vs. N-alkylation. |

| Hydrazine Nucleophilicity | Lone pairs on | |

| Acid/Base Sensitivity | Amphoteric nature | Acidic: Promotes 1,3,4-thiadiazole formation.Basic: Promotes 1,2,4-triazole formation. |

| Metal Affinity | Soft donor atoms (S, N) | High affinity for Cu(II), Fe(II/III), Zn(II); crucial for inhibiting metalloenzymes (e.g., ribonucleotide reductase). |

Divergent Cyclization Pathways: The pH Switch

One of the most powerful attributes of the hydrazinecarbothioamide group is its ability to cyclize into two distinct aromatic heterocycles based solely on the pH of the reaction medium. This "divergent synthesis" allows researchers to generate diverse libraries from a single precursor.

Mechanism of Divergence

-

Alkaline Conditions (NaOH): Favor the formation of 1,2,4-triazole-3-thiones . The base deprotonates the hydrazine, increasing the nucleophilicity of the nitrogen, which then attacks the carbonyl carbon of an acyl group.

-

Acidic Conditions (H₂SO₄ / POCl₃): Favor the formation of 2-amino-1,3,4-thiadiazoles . The acid protonates the carbonyl oxygen, making it susceptible to attack by the sulfur atom (which is more nucleophilic than nitrogen in the thione form under these conditions).

Visualization: The Reactivity Flowchart

The following diagram illustrates the central role of the hydrazinecarbothioamide precursor and its divergent pathways.

Figure 1: Divergent cyclization pathways of acyl-thiosemicarbazides controlled by reaction pH.

Coordination Chemistry: Metal Chelation

In drug development, particularly for anti-cancer applications, the formation of Thiosemicarbazones (TSCs) via condensation with aldehydes/ketones is a critical step. These TSCs act as tridentate ligands (ONS donors) or bidentate ligands (NS donors).

Tweedy's Chelation Theory: Upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups and possible

Visualization: Chelation Modes

Figure 2: Typical tridentate coordination mode of thiosemicarbazones to a transition metal center.

Experimental Protocols

These protocols are designed to be robust and self-validating. The "Checkpoint" steps ensure the user verifies the success of the reaction before proceeding.

Protocol A: Synthesis of Thiosemicarbazones (Condensation)

Objective: To condense a thiosemicarbazide with an aldehyde to form a Schiff base.

-

Reagents:

-

Thiosemicarbazide (10 mmol)

-

Aromatic Aldehyde (10 mmol)

-

Solvent: Absolute Ethanol (20 mL)

-

Catalyst: Glacial Acetic Acid (3-5 drops)

-

-

Procedure:

-

Dissolve the thiosemicarbazide in hot ethanol.

-

Add the aldehyde slowly with stirring.

-

Add the catalytic acetic acid.

-

Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Cool to room temperature. The precipitate should form spontaneously.

-

Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

-

-

Checkpoint:

-

IR Spectroscopy: Look for the disappearance of the C=O stretch (aldehyde) and the appearance of the C=N (azomethine) stretch around 1600–1620 cm⁻¹.

-

Protocol B: Cyclization to 1,2,4-Triazole-3-thiones (Basic)

Objective: Intramolecular cyclization of an acyl-thiosemicarbazide.

-

Reagents:

-